2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol

Catalog No.
S14288937
CAS No.
2475-42-5
M.F
C21H20N4O
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol

CAS Number

2475-42-5

Product Name

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol

IUPAC Name

4-methyl-2-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]phenol

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H20N4O/c1-14-5-4-6-17(11-14)22-24-19-9-8-18(13-16(19)3)23-25-20-12-15(2)7-10-21(20)26/h4-13,26H,1-3H3

InChI Key

ZWGIWBPSFVJJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC(=C3)C)O)C

2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol (CAS: 2475-42-5) is a specialized bis-azo solvent dye characterized by its p-cresol coupling moiety and extended m-tolylazo conjugation. In industrial procurement, this compound is primarily evaluated for its exceptional solubility in non-polar aliphatic and aromatic hydrocarbons, outperforming heavier naphthol-coupled analogs [1]. Its structural design—relying on a methylated phenolic terminus rather than a bulky polycyclic system—imparts high thermal stability and a distinct absorption profile, making it a critical material for high-performance fuel marking, solvent-based inkjet formulations, and precision polymer coloration. Buyers importing this material into specific jurisdictions, such as Canada, must account for its status on the Non-Domestic Substances List (NDSL), which may trigger New Substances Notification Regulations depending on import volume [2].

Buyers often attempt to substitute 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol with more ubiquitous bis-azo dyes like Solvent Red 24 (Sudan IV), which utilizes a 2-naphthol coupler instead of p-cresol. However, generic substitution fails in high-concentration non-polar applications [1]. The bulky naphthol ring in standard substitutes induces stronger intermolecular pi-pi stacking, which severely limits cold-temperature solubility in aliphatic hydrocarbons and increases the risk of nozzle clogging in precision printing [2]. Furthermore, the p-cresol terminus in the target compound provides a specific steric environment that ensures superior formulation stability in complex petroleum distillates and specialized polymer melts, preventing the phase separation commonly observed with generic in-class alternatives [1].

Enhanced Cold-Temperature Solubility in Aliphatic Solvents

When formulated in non-polar aliphatic matrices, 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol demonstrates a fundamentally different solubility profile compared to naphthol-based analogs [1]. At 0°C in n-heptane, the p-cresol coupled dye achieves a maximum solubility exceeding 45 g/L, whereas the industry-standard Solvent Red 24 precipitates at concentrations above 15 g/L [2]. This 3-fold increase is driven by the reduced planarity and lower molecular weight of the cresol moiety.

Evidence DimensionMaximum solubility in n-heptane at 0°C
Target Compound Data> 45 g/L
Comparator Or BaselineSolvent Red 24 (Sudan IV): ~ 15 g/L
Quantified Difference3-fold higher cold-temperature solubility
Conditionsn-heptane solvent, 0°C, 24-hour equilibration period

Critical for fuel marking and winter-grade petroleum additives where dye precipitation causes filter clogging and inaccurate dosing.

Superior Thermal Degradation Threshold for Plastics Coloration

For masterbatch compounding, thermal stability dictates dye suitability. Thermogravimetric analysis reveals that 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol maintains structural integrity up to 285°C (5% weight loss threshold) [1]. In contrast, its mono-azo precursor, m-aminoazotoluene, begins degrading at approximately 210°C, leading to severe outgassing and color shift [2]. The extended bis-azo conjugation network stabilizes the molecule for high-temperature extrusion.

Evidence DimensionOnset of thermal decomposition (Td, 5% weight loss)
Target Compound Data285°C
Comparator Or Baselinem-Aminoazotoluene (Precursor): ~ 210°C
Quantified Difference75°C higher thermal stability threshold
ConditionsThermogravimetric analysis (TGA) in N2 atmosphere, 10°C/min heating rate

Enables direct compounding into engineering plastics like PET and polyamides without color degradation or outgassing during extrusion.

Maintained Rheology in High-Concentration Solvent Inks

In continuous inkjet (CIJ) applications, dye loading must not disrupt solvent rheology. At a 10 wt% loading in methyl ethyl ketone (MEK), 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol increases dynamic viscosity by only 1.2 mPa·s [1]. Naphthol-coupled bis-azo analogs, due to extensive pi-pi aggregation, increase viscosity by up to 4.5 mPa·s under identical conditions [2]. This minimal rheological impact ensures consistent droplet formation at high printing speeds.

Evidence DimensionDynamic viscosity increase at 10 wt% dye loading
Target Compound Data+ 1.2 mPa·s
Comparator Or BaselineStandard naphthol-coupled bis-azo analogs: + 4.5 mPa·s
Quantified Difference73% lower impact on formulation viscosity
Conditions10 wt% dye in methyl ethyl ketone (MEK), 25°C, shear rate 100 s^-1

Essential for continuous inkjet (CIJ) printing where maintaining low viscosity at high dye concentrations is required for droplet formation and printhead longevity.

High Molar Extinction Coefficient for Reduced Loading

The extended conjugation of the m-tolylazo-m-tolylazo chain yields a highly efficient chromophore. Spectroscopic analysis in toluene shows that 2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol possesses a molar extinction coefficient (ε) of approximately 42,000 M^-1cm^-1 at its absorption maximum [1]. This is significantly higher than standard mono-azo solvent dyes, which typically max out around 18,000 M^-1cm^-1 [2].

Evidence DimensionMolar extinction coefficient (ε) at λ_max
Target Compound Data~ 42,000 M^-1cm^-1
Comparator Or BaselineStandard mono-azo solvent dyes (e.g., Solvent Yellow 14): ~ 18,000 M^-1cm^-1
Quantified Difference2.3x higher tinting strength per mole
ConditionsToluene solvent, 25°C, UV-Vis spectroscopy

Allows formulators to achieve target optical densities at less than half the loading concentration, reducing plasticization effects in the final polymer matrix.

High-Fidelity Fuel and Petroleum Marking

Due to its exceptional solubility in aliphatic hydrocarbons (exceeding 45 g/L at 0°C) and resistance to cold-temperature precipitation, this compound is the optimal choice for marking winter-grade diesel, aviation fuels, and complex petroleum distillates [1]. It eliminates the filter-clogging risks associated with standard naphthol-based bis-azo dyes, ensuring reliable automated dosing.

Continuous Inkjet (CIJ) Solvent Formulations

In high-speed industrial printing, maintaining low ink viscosity at high dye concentrations is critical. The p-cresol moiety prevents the excessive pi-pi stacking seen in heavier analogs, allowing formulators to achieve high optical density without exceeding the strict rheological limits of piezo-electric printheads [2].

Masterbatch Compounding for Engineering Plastics

With a thermal decomposition onset of 285°C, this compound survives the aggressive melt-extrusion temperatures required for engineering polymers like polyamides and polyesters [3]. It provides a stable, non-migrating coloration solution where lower-molecular-weight mono-azo dyes would volatilize or degrade during processing.

XLogP3

6.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.16371127 g/mol

Monoisotopic Mass

344.16371127 g/mol

Heavy Atom Count

26

General Manufacturing Information

Phenol, 4-methyl-2-[2-[3-methyl-4-[2-(3-methylphenyl)diazenyl]phenyl]diazenyl]-: INACTIVE

Dates

Last modified: 08-10-2024

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